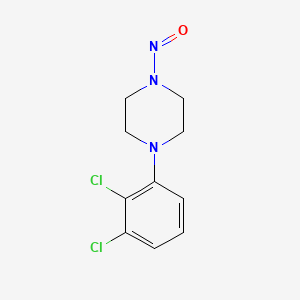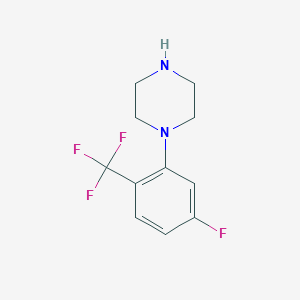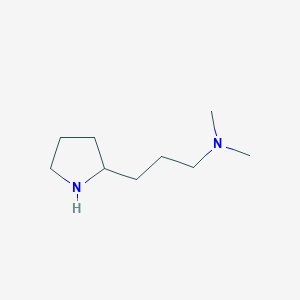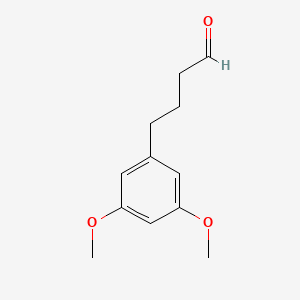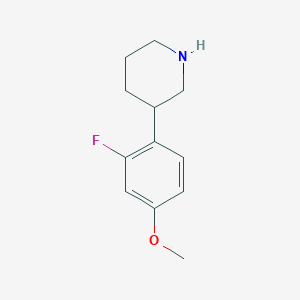
2-(1-Isocyanatoethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Isocyanatoethyl)naphthalene is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, where an isocyanate group is attached to the ethyl side chain at the second position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Isocyanatoethyl)naphthalene typically involves the reaction of 2-(1-hydroxyethyl)naphthalene with phosgene or a similar isocyanate-generating reagent. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
[ \text{2-(1-Hydroxyethyl)naphthalene} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the stringent reaction conditions required for the production of high-purity isocyanates.
化学反応の分析
Types of Reactions
2-(1-Isocyanatoethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding ureas and carbamates.
Polymerization: The isocyanate group can react with itself or other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Such as tertiary amines or organometallic compounds, can be used to accelerate the reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
2-(1-Isocyanatoethyl)naphthalene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the production of polymers, such as polyurethanes, which have applications in coatings, adhesives, and foams.
Biological Studies: Investigated for its potential interactions with biological molecules, which could lead to the development of new pharmaceuticals or biochemical tools.
作用機序
The mechanism of action of 2-(1-Isocyanatoethyl)naphthalene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are fundamental to the compound’s applications in polymer chemistry and organic synthesis.
類似化合物との比較
Similar Compounds
1-Isocyanatoethylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
2-Isocyanatoethylbenzene: Similar structure but with the isocyanate group attached to a benzene ring.
1-Isocyanatoethyl-2-naphthol: Similar structure with an additional hydroxyl group on the naphthalene ring.
Uniqueness
2-(1-Isocyanatoethyl)naphthalene is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to its benzene analogs. This uniqueness can influence its reactivity and the properties of the polymers and materials derived from it.
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
2-(1-isocyanatoethyl)naphthalene |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,1H3 |
InChIキー |
MURMRGQNLZEEQC-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC2=CC=CC=C2C=C1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



